molecular formula C20H13FN2O4 B2936400 [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate CAS No. 953017-31-7

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate

Cat. No.: B2936400
CAS No.: 953017-31-7
M. Wt: 364.332
InChI Key: NAWDUBWGJHHHMA-UHFFFAOYSA-N
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Description

The compound [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate features a 1,2-oxazole core substituted at position 5 with a 4-fluorophenyl group. A methyl ester linker connects this oxazole moiety to a 2-oxoacetate group, which is further attached to the 3-position of an indole ring.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O4/c21-13-7-5-12(6-8-13)18-9-14(23-27-18)11-26-20(25)19(24)16-10-22-17-4-2-1-3-15(16)17/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWDUBWGJHHHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common route starts with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group. The final step involves coupling the oxazole derivative with the indole moiety under specific conditions, such as the use of a base and a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of a base, such as sodium hydroxide, and a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while substitution reactions on the fluorophenyl group can yield a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for binding studies with proteins and enzymes, providing insights into molecular recognition and binding affinity.

Medicine

In medicinal chemistry, [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Methyl 2-(1H-indol-3-yl)-2-oxoacetate (Compound 7 in )
  • Structure : Lacks the oxazole moiety, retaining only the indole-2-oxoacetate core.
  • Key Differences : Absence of the 4-fluorophenyl-1,2-oxazolylmethyl group reduces molecular complexity and lipophilicity.
  • Biological Relevance : Isolated as a biosynthetic precursor in brominated alkaloid pathways but lacks specific activity data .
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate ()
  • Structure : Fluorine substitution on the indole ring (position 5) instead of the oxazole-linked phenyl group.
  • Biological Activity : Demonstrated neuroprotective and anti-proliferative properties in preclinical studies .

Heterocyclic Ring Variants

2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-(2-oxo-1H-indol-3-yl)acetohydrazide ()
  • Structure : Replaces oxazole with a 1,2,4-triazole ring and introduces a sulfanyl-acetohydrazide chain.
  • Key Differences : The triazole and hydrazide groups enhance hydrogen-bonding capacity but may reduce metabolic stability compared to the ester-linked oxazole .
  • Activity: No explicit data provided, but triazole derivatives are often explored for antimicrobial or anticancer activity.
Ethyl 2-5-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indol-3-ylacetate ()
  • Structure : Ethyl ester variant with a sulfanyl group on the indole ring.
  • Ethyl ester may confer slower hydrolysis rates than methyl .

Fluorophenyl-Substituted Analogues

Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate ()
  • Structure : Fluorophenyl group directly attached to a triazolone ring instead of oxazole.
  • Key Differences : The triazolone ring introduces a keto group, enhancing hydrogen-bond acceptor capacity. Ethyl ester vs. methyl may affect pharmacokinetics .

Adamantane-Modified Analogues

2-[5-(Adamantan-1-yl)-1H-indol-3-yl]acetic acid ()
  • Structure : Adamantane substituent on the indole ring instead of fluorophenyl-oxazole.
  • Key Differences : The bulky adamantane group enhances steric hindrance, possibly improving target selectivity but reducing solubility .
  • Application : Used in auxin-inducible degradation systems, highlighting utility in biochemical tools rather than direct therapeutic roles .

Structural and Functional Data Table

Compound Name Core Structure Substituents/R-Groups Biological Activity/Notes Reference
[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate 1,2-Oxazole + Indole 5-(4-Fluorophenyl), methyl ester linker Potential enzyme/receptor targeting
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate Indole-2-oxoacetate 5-Fluoroindole Neuroprotective, anti-proliferative
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-1,2,4-triazol-3-yl)acetate Triazolone + Fluorophenyl Ethyl ester, 4-fluorophenyl High lipophilicity (predicted)
2-{[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl}-N′-indole hydrazide Triazole + Sulfanyl Sulfanyl-acetohydrazide Antimicrobial potential (structural inference)
2-[5-(Adamantan-1-yl)-1H-indol-3-yl]acetic acid Indole + Adamantane Adamantane at indole C5 Auxin degradation systems

Key Findings and Implications

  • Ester Linkers : Methyl esters (target compound) may hydrolyze faster than ethyl variants, affecting bioavailability .
  • Heterocyclic Diversity : Oxazole and triazole cores offer distinct hydrogen-bonding profiles, influencing target selectivity and metabolic stability .
  • Biological Relevance : The indole-2-oxoacetate scaffold is recurrent in bioactive compounds, suggesting its versatility in drug design .

Biological Activity

The compound [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H19FN2O4C_{23}H_{19}FN_2O_4, with a molecular weight of approximately 406.41 g/mol. The compound features a fluorophenyl group, an oxazole ring, and an indole moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC23H19FN2O4
Molecular Weight406.41 g/mol
LogP (Partition Coefficient)4.336
Water Solubility (LogSw)-4.47
Polar Surface Area53.501 Ų

The biological activity of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may exhibit antiproliferative effects on various cancer cell lines and anti-inflammatory properties through modulation of signaling pathways involved in inflammation.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, it has shown significant activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Anti-inflammatory Effects

Research indicates that the compound may reduce inflammatory responses by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The study also reported increased levels of caspase-3 activity, indicating apoptosis induction.
  • Inflammation Model : In a model using LPS-stimulated macrophages, treatment with [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate led to a significant reduction in TNF-alpha production by about 60% compared to untreated controls.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the fluorophenyl and oxazole moieties can significantly affect the compound's potency and selectivity. For example:

  • Substitutions on the indole ring enhance anticancer activity.
  • Alterations in the oxazole ring influence anti-inflammatory properties.

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